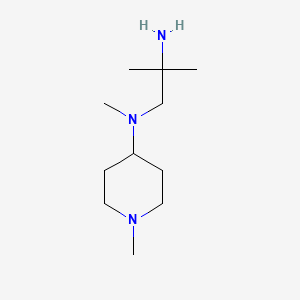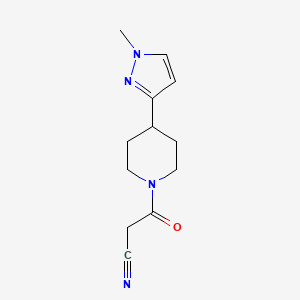
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine is an organic compound that belongs to the class of diamines It features a piperidine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine typically involves the reaction of 1-methylpiperidine with appropriate alkylating agents. One common method includes the reaction of 1-methylpiperidine with 1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines with various functional groups.
科学的研究の応用
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N’-(pyridin-2-yl)ethane-1,2-diamine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
Uniqueness
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine is unique due to its specific structural features, including the presence of both a piperidine ring and a diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H25N3 |
|---|---|
分子量 |
199.34 g/mol |
IUPAC名 |
1-N,2-dimethyl-1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H25N3/c1-11(2,12)9-14(4)10-5-7-13(3)8-6-10/h10H,5-9,12H2,1-4H3 |
InChIキー |
VTFLJVYCBCMNAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN(C)C1CCN(CC1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)












